Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate
Description
Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate (CAS: 2227205-38-9, molecular formula: C₁₄H₂₅N₃O₂) is a bicyclo[1.1.1]pentane (BCP)-containing piperazine derivative. The compound features a rigid BCP scaffold substituted with an amine group at the 3-position, coupled to a tert-butyl carbamate-protected piperazine ring. The compound is commercially available (97% purity) in quantities up to 5 g, reflecting its utility in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C14H25N3O2 |
|---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
tert-butyl 4-(3-amino-1-bicyclo[1.1.1]pentanyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H25N3O2/c1-12(2,3)19-11(18)16-4-6-17(7-5-16)14-8-13(15,9-14)10-14/h4-10,15H2,1-3H3 |
InChI Key |
FBKBZLHALSPHBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C23CC(C2)(C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate generally involves multi-step organic transformations, starting with the construction or functionalization of the bicyclo[1.1.1]pentane scaffold. A typical synthetic route includes:
Formation of the bicyclo[1.1.1]pentane intermediate: This is often prepared via known bicyclo[1.1.1]pentane synthesis methods, which may involve strain-release reactions or [1.1.1]propellane intermediates.
Introduction of the amino group at the 3-position: Amination reactions are performed on the bicyclo[1.1.1]pentane core to install the 3-aminobicyclo substituent.
Coupling with piperazine-1-carboxylate: The amino-functionalized bicyclo[1.1.1]pentane is then reacted with tert-butyl piperazine-1-carboxylate or its derivatives. This step typically requires the use of strong bases such as sodium hydride (NaH) and polar aprotic solvents like tetrahydrofuran (THF) to facilitate nucleophilic substitution or coupling reactions.
Protection/deprotection steps: The tert-butyl group serves as a protecting group for the piperazine nitrogen, ensuring selectivity and stability during synthesis.
Industrial methods often employ continuous flow reactors to maintain strict control over reaction parameters such as temperature and pressure, which improves yield consistency and product quality. Automation in these processes further enhances reproducibility and safety, especially when handling reactive intermediates or hazardous reagents.
Reagents and Conditions Summary Table
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Bicyclo[1.1.1]pentane formation | Various (strain-release, propellane) | Core bicyclic scaffold synthesis |
| Amination | Aminating agents, solvents | Introduce amino group at 3-position |
| Coupling with piperazine-1-carboxylate | Sodium hydride (NaH), THF solvent | Facilitate nucleophilic substitution to attach piperazine moiety |
| Protection | tert-Butyl group | Protect piperazine nitrogen during synthesis |
| Industrial scale synthesis | Continuous flow reactors, automation | Enhanced control and safety |
Research Findings and Comparative Analysis
Photocatalytic Synthesis Insights
While direct literature on the exact compound’s preparation is limited, related compounds such as 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester have been synthesized using innovative photocatalytic methods. These methods offer:
One-step synthesis: Combining 2-aminopyridine, piperazine-1-tert-butyl formate, and an acridine salt photocatalyst under light irradiation with an oxidant leads to direct formation of the target compound.
Advantages: This approach shortens the synthetic route, reduces byproduct formation, and improves overall yield. It avoids heavy metals and hazardous hydrogen gas, making it safer and more environmentally friendly.
Yield: The comprehensive yield in photocatalytic methods can exceed 81.8%, which is a significant improvement over traditional multi-step syntheses.
Environmental Impact: The method uses mild oxidants and photocatalysts, minimizing toxic waste and energy consumption.
Traditional vs Photocatalytic Synthesis
| Aspect | Traditional Multi-step Synthesis | Photocatalytic One-step Synthesis |
|---|---|---|
| Number of steps | Multiple (often >3) | One step |
| Use of heavy metals | Often used (e.g., Pd catalysts) | Avoided |
| Use of hazardous gases | Hydrogen gas used in reduction steps | Not required |
| Yield | Variable, often lower due to byproducts | >81.8% |
| Environmental impact | Higher due to waste and reagents | Lower, safer, and more cost-effective |
| Reaction conditions | Requires strong bases, inert atmosphere, controlled temp | Mild conditions, light irradiation, oxidants |
Data Table: Physicochemical and Synthetic Parameters
| Parameter | Value/Condition | Source/Notes |
|---|---|---|
| Molecular Formula | C14H24N4O2 | Compound formula |
| Molecular Weight | ~288.37 g/mol | Calculated based on formula |
| Solvent for coupling | Tetrahydrofuran (THF) | Common polar aprotic solvent |
| Base used in coupling | Sodium hydride (NaH) | Strong base facilitating nucleophilic substitution |
| Photocatalyst | Acridine salt | Used in photocatalytic synthesis |
| Oxidant | Mild oxidants (e.g., oxygen or peroxides) | Required for photocatalytic reaction |
| Reaction temperature | Ambient to moderate (25-60 °C) | Depends on method |
| Yield (photocatalytic method) | >81.8% | Reported improved yield |
| Industrial synthesis | Continuous flow reactors, automated control | For scale-up and reproducibility |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new alkylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a molecular probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool in drug discovery and development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclo[1.1.1]pentane moiety provides a rigid framework that can enhance binding affinity to these targets. The piperazine ring can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane (BCP) Derivatives
Compound A vs. tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate (Compound B) Structural Difference: Compound B lacks the 3-amino group on the BCP moiety (molecular formula: C₁₄H₂₄N₂O₂ vs. C₁₄H₂₅N₃O₂ for Compound A) .
Compound A vs. 1-bicyclo[1.1.1]pentylamine (Precursor)
Piperazine Derivatives with Heterocyclic Substituents
Compound A vs. tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (Compound C) Stability: Compound C undergoes degradation in simulated gastric fluid due to its oxazolidinone-triazole substituents, whereas Compound A’s BCP-amine moiety may confer greater stability . Synthetic Feasibility: Compound A’s synthesis leverages amidation/coupling reactions (e.g., EDCI/HOAt-mediated), similar to strategies used for other piperazine derivatives, but benefits from BCP’s modular scalability .
Compound A vs.
Physicochemical and Pharmacokinetic Properties
| Parameter | Compound A | Compound B (BCP, no amine) | Compound C (Oxazolidinone-triazole) |
|---|---|---|---|
| Molecular Weight | 279.37 g/mol | 252.35 g/mol | ~500 g/mol (estimated) |
| Solubility | Likely improved due to amine H-bonding | Lower (non-polar BCP core) | Moderate (polar triazole/oxazolidinone) |
| Metabolic Stability | High (rigid BCP resists oxidation) | Moderate | Low (acid-labile substituents) |
| Synthetic Scalability | High (modular BCP-amine coupling) | Moderate | Low (multi-step heterocyclic synthesis) |
Biological Activity
Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate (CAS Number: 2227205-38-9) is a complex organic compound that has attracted attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features a unique structural configuration, incorporating a tert-butyl group, a bicyclo[1.1.1]pentane moiety, and a piperazine ring. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The rigid structure provided by the bicyclo[1.1.1]pentane moiety enhances its binding affinity to these targets. The piperazine ring contributes to the formation of hydrogen bonds and other stabilizing interactions, which are crucial for its biological efficacy.
Potential Targets
- Neurotransmitter Receptors : The compound may exhibit activity at various neurotransmitter receptors due to its structural similarity to known ligands.
- Enzymatic Pathways : It may inhibit or activate specific enzymes involved in metabolic pathways, influencing physiological responses.
Biological Activity and Therapeutic Applications
Research indicates that this compound has potential applications in treating neurological disorders and other conditions due to its unique pharmacological profile.
Case Studies
- Neuropharmacological Studies : In vitro studies have demonstrated that this compound can modulate neurotransmitter release, suggesting potential use in treating anxiety and depression .
- Antinociceptive Effects : Animal models have shown that it may possess analgesic properties, providing a basis for further investigation into its use for pain management .
- Antimicrobial Activity : Preliminary studies have indicated that the compound exhibits antimicrobial properties against certain bacterial strains, warranting further exploration in infectious disease contexts .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate | Similar bicyclic structure | Moderate receptor affinity |
| Tert-butyl (3-amino-piperidine)carbamate | Lacks bicyclic structure | Lower efficacy in neuropharmacology |
The presence of both the bicyclo[1.1.1]pentane core and the piperazine ring in this compound distinguishes it from similar compounds, providing a unique set of chemical and physical properties conducive to biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
